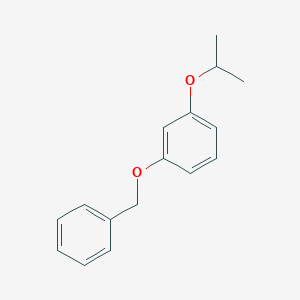

1-(Benzyloxy)-3-isopropoxybenzene

Description

Properties

IUPAC Name |

1-phenylmethoxy-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARVCZNLOKIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-isopropoxybenzene typically involves the protection of phenolic hydroxyl groups followed by etherification. One common method includes the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxy group. Subsequently, the isopropoxy group can be introduced via a Williamson ether synthesis using isopropyl bromide and a suitable base such as sodium hydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-isopropoxybenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nitration of the benzene ring can produce nitro derivatives .

Scientific Research Applications

1-(Benzyloxy)-3-isopropoxybenzene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

- 1-(Benzyloxy)-2-isopropoxybenzene

- 1-(Benzyloxy)-4-isopropoxybenzene

- 1-(Benzyloxy)-3-methoxybenzene

Comparison: 1-(Benzyloxy)-3-isopropoxybenzene is unique due to the specific positioning of the benzyloxy and isopropoxy groups on the benzene ring. This positioning can significantly affect its chemical reactivity and physical properties compared to similar compounds. For instance, the ortho, meta, and para positions of substituents on the benzene ring can lead to different steric and electronic effects, influencing the compound’s behavior in various reactions .

Biological Activity

1-(Benzyloxy)-3-isopropoxybenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is characterized by its structural features, which include a benzyl ether and an isopropoxy group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as a reactive intermediate in organic synthesis, facilitating various chemical transformations that could lead to bioactive derivatives. Its mechanism of action in biological systems remains to be fully elucidated, but it likely involves modulation of enzyme activity or receptor binding.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties, potentially making this compound a candidate for further investigation in antimicrobial therapy.

- Anticancer Potential : Some derivatives of aromatic compounds have shown cytotoxic effects against cancer cell lines. The selectivity and potency of this compound against specific cancer types warrant further exploration.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for certain enzymes, similar to other compounds in its class that target soluble epoxide hydrolase (sEH) and other metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antiplasmodial Activity : A series of indolone-N-oxide derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum. Although not directly related, the methodologies used in these studies can inform future investigations into this compound's efficacy against malaria parasites .

- Soluble Epoxide Hydrolase Inhibition : Research on structurally similar compounds has demonstrated low nanomolar activity against recombinant human sEH. This suggests that this compound may exhibit similar inhibitory effects, contributing to its potential therapeutic applications .

Data Table: Biological Activity Comparison

Q & A

Q. What are the standard synthetic routes for 1-(Benzyloxy)-3-isopropoxybenzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves sequential etherification of a dihydroxybenzene precursor. For example, benzylation of 3-isopropoxyphenol using benzyl bromide in the presence of a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Optimization includes:

- Catalyst selection : Alkali metal bases (NaH, K₂CO₃) enhance nucleophilic substitution efficiency.

- Solvent effects : Polar aprotic solvents improve solubility and reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Yield improvements (>80%) are achieved by maintaining anhydrous conditions and slow reagent addition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Benzyloxy protons appear as an AB quartet (δ 4.9–5.1 ppm, J = 12 Hz), while the isopropoxy methyl groups split into a septet (δ 1.2–1.4 ppm). Aromatic protons show meta-coupling patterns (δ 6.5–7.4 ppm).

- ¹³C NMR : Ether carbons (C-O) resonate at δ 70–75 ppm.

- IR : Strong C-O stretches at ~1100 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹.

- Mass Spectrometry (EI) : Molecular ion peak at m/z 256 (C₁₆H₁₈O₂). Cross-validate with halogenated analogs in and .

Advanced Research Questions

Q. How do electronic and steric effects of the benzyloxy and isopropoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating benzyloxy group activates the ring, directing EAS to the para position relative to itself. The isopropoxy group, though also electron-donating, introduces steric hindrance, favoring substitution at less hindered sites.

- Experimental Design : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) and analyze product ratios via HPLC or ¹H NMR. Compare with computational predictions (DFT calculations of Fukui indices) .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic or oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to varying pH (1–14), temperatures (25–80°C), and oxidizing agents (H₂O₂, KMnO₄). Monitor degradation via HPLC or GC-MS.

- Degradation Pathways : Acidic hydrolysis likely cleaves the benzyloxy group first due to its lower bond dissociation energy compared to isopropoxy. Compare kinetic data with halogenated analogs (e.g., brominated derivatives in ) to identify structural resilience factors .

Q. What strategies enable the use of this compound in cross-coupling reactions despite the absence of halogen substituents?

- Methodological Answer :

- Directed C-H Activation : Utilize the benzyloxy group as a directing agent for palladium-catalyzed C-H functionalization (e.g., acetoxylation or arylation).

- Protodemetalation Studies : Optimize conditions (catalyst: Pd(OAc)₂, ligand: PCy₃, solvent: toluene) to minimize side reactions. Validate via isotopic labeling (²H or ¹³C) and kinetic isotope effect (KIE) analysis .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.